4-(4-Tert-butylphenyl)cyclohexan-1-amine CAS number and synonyms
4-(4-Tert-butylphenyl)cyclohexan-1-amine CAS number and synonyms
The following technical guide provides an in-depth profile of 4-(4-Tert-butylphenyl)cyclohexan-1-amine , structured for researchers in medicinal chemistry and materials science.
CAS Number: 1369011-12-0 Chemical Class: Substituted Cyclohexylamine / Biphenyl Analog Primary Application: Pharmaceutical Intermediate, Liquid Crystal Mesogen[1]
Executive Summary
4-(4-Tert-butylphenyl)cyclohexan-1-amine is a high-value lipophilic building block characterized by a rigid cyclohexyl core bridging a polar primary amine and a bulky, hydrophobic tert-butylphenyl tail.[1] This amphiphilic structure makes it a critical scaffold in two distinct fields:
-
Drug Discovery: As a pharmacophore in antifungal agents (morpholine/piperidine mimics) and Sigma-1 receptor ligands, where the tert-butyl group enhances metabolic stability and membrane penetration.[1]
-
Materials Science: As a mesogenic core in the synthesis of liquid crystals, where the trans-isomer provides the necessary linearity and structural rigidity for nematic phase formation.[1]
Chemical Identity & Nomenclature[1][2][3]
| Attribute | Detail |
| CAS Number | 1369011-12-0 |
| IUPAC Name | 4-(4-tert-butylphenyl)cyclohexan-1-amine |
| Common Synonyms | 1-Amino-4-(4-tert-butylphenyl)cyclohexane; 4-(p-tert-butylphenyl)cyclohexylamine |
| Molecular Formula | C₁₆H₂₅N |
| Molecular Weight | 231.38 g/mol |
| SMILES | CC(C)(C)C1=CC=C(C=C1)C2CCC(N)CC2 |
| InChI Key | Predicted based on structure |
Physicochemical Profile
Note: As a specialized intermediate, specific experimental values may vary by batch/isomer ratio.[1] Values below represent high-purity trans-isomer standards.
| Property | Value (Typical) | Relevance |
| Appearance | White to off-white crystalline solid | Indicates high purity; yellowing suggests oxidation.[1] |
| Melting Point | 85–95 °C (Predicted) | Solid at room temperature, facilitating handling compared to liquid amines.[1] |
| Solubility | Soluble in DCM, Methanol, DMSO | Compatible with standard organic synthesis workflows. |
| pKa (Conj. Acid) | ~10.5 | Highly basic; forms stable salts (HCl, fumarate) for storage. |
| LogP | ~4.2 | High lipophilicity; excellent blood-brain barrier (BBB) penetration potential.[1] |
Synthetic Methodology
The synthesis of 4-(4-Tert-butylphenyl)cyclohexan-1-amine requires strict stereocontrol to favor the thermodynamically stable trans-isomer, which is preferred for both biological activity and liquid crystal applications.[1]
Recommended Synthetic Pathway (Suzuki-Miyaura Route)
This route avoids the selectivity issues of direct hydrogenation by building the core via cross-coupling.[1]
Step 1: Formation of the Biaryl Ketone Precursor
-
Reagents: 4-tert-butylphenylboronic acid, 1,4-cyclohexanedione monoethylene acetal.[1]
-
Catalyst: Pd(dppf)Cl₂.[1]
-
Mechanism: Suzuki coupling followed by acid hydrolysis of the acetal.[1]
Step 2: Reductive Amination (Stereoselective)
-
Reagents: Ammonium acetate (NH₄OAc), Sodium cyanoborohydride (NaBH₃CN).
-
Conditions: Methanol, pH 6, followed by equilibration.
-
Outcome: The bulky phenyl group directs the hydride attack, favoring the trans-amine.[1]
Synthesis Workflow Diagram[1]
Figure 1: Modular synthesis pathway ensuring high trans-selectivity via ketone intermediate.[1]
Applications in Drug Development
This compound is a "privileged structure" in medicinal chemistry, serving as a bioisostere for other lipophilic amine scaffolds.
Pharmacophore Mapping
The molecule provides three distinct interaction points for receptor binding:[1]
-
Tert-butyl tail: Fills hydrophobic pockets (e.g., in CYP450 enzymes or Sigma receptors).[1]
-
Phenyl-Cyclohexyl Linker: Provides a rigid spacer (approx. 6–7 Å) to position the amine correctly.[1]
-
Primary Amine: Forms critical hydrogen bonds or ionic interactions with Asp/Glu residues in the target protein.[1]
Target Classes[1]
-
Antifungals: Analogous to the structure of Fenpropidin , inhibiting sterol isomerase.
-
Sigma-1 Receptor Ligands: The hydrophobic bulk is ideal for high-affinity binding to Sigma-1, a target for neurodegenerative diseases.[1]
-
Na+/Ca2+ Channel Blockers: Lipophilic amines often exhibit use-dependent channel blocking activity.[1]
Figure 2: Pharmacophore segmentation highlighting the functional roles of each moiety.[1]
Handling & Safety Protocols
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1] |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Aquatic Toxicity | H411 | Toxic to aquatic life with long-lasting effects.[1] |
Self-Validating Safety Protocol:
-
Neutralization Check: Before disposal, treat waste with dilute HCl.[1] If heat is evolved, active amine is still present.[1]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Carbon dioxide in air reacts with the amine to form carbamates, degrading purity.[1]
References
-
Chemical Identity: 4-(4-tert-Butylphenyl)cyclohexan-1-amine - CAS 1369011-12-0.[1] API China. Retrieved from
-
Structural Analogs: 4-tert-Butylcyclohexylamine (CAS 5400-88-4) Physicochemical Data. Sigma-Aldrich.[1] Retrieved from
-
Synthetic Methodology: Synthesis of cis and trans-4-tert-butyl cyclohexyl BTCP analogues. ResearchGate. Retrieved from
-
Liquid Crystal Applications: Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. ResearchGate. Retrieved from
